molecular formula C7H13NO2 B13155049 Piperidin-3-yl acetate CAS No. 89122-73-6

Piperidin-3-yl acetate

Cat. No.: B13155049
CAS No.: 89122-73-6
M. Wt: 143.18 g/mol
InChI Key: XEANSFYKBWJPTR-UHFFFAOYSA-N
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Description

Piperidin-3-yl acetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidin-3-yl acetate can be synthesized through various synthetic routes. One common method involves the acetylation of piperidine. The reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Industrial methods often focus on scalability and cost-effectiveness to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

Piperidin-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of piperidin-3-yl acetate involves its interaction with specific molecular targets. It can act as a ligand for various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-3-yl acetate is unique due to its specific position of the acetate group on the piperidine ring, which influences its chemical reactivity and biological activity. This positional difference can lead to distinct pharmacological properties compared to other piperidine derivatives .

Biological Activity

Piperidin-3-yl acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an acetate group at the 3-position. The molecular structure can be represented as follows:

C7H13NO2\text{C}_7\text{H}_{13}\text{N}\text{O}_2

This compound can exist in various forms, including its hydrochloride salt, which is often used in biological studies due to its enhanced solubility in aqueous solutions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It acts as a ligand for multiple receptors, modulating their activity and influencing several biochemical pathways. Notably, compounds containing piperidine rings are often associated with neuroactive properties, making them relevant for studies related to neuropharmacology .

Key Mechanisms Include:

  • Enzyme Modulation : this compound has demonstrated the ability to inhibit or activate specific enzymes, impacting metabolic pathways.
  • Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuronal excitability .

Biological Activities

Research has shown that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have explored the antimicrobial properties of piperidine derivatives. For instance, extracts containing piperidine compounds have shown significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Due to its interaction with neurotransmitter systems, this compound has been investigated for potential neuroprotective effects in models of neurodegeneration .
  • Cytotoxicity : Some derivatives of piperidine compounds have been tested for cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus, E. coli
NeuroprotectivePotential protective effects in models
CytotoxicityInhibition of cancer cell proliferation

Notable Research Findings

  • Antimicrobial Studies : A study on the antimicrobial activity of Piper retrofractum extracts revealed that piperidine derivatives significantly inhibited microbial growth at concentrations as low as 750 ppm .
  • Neuropharmacological Investigations : Research indicates that piperidine-based compounds may serve as effective agents in treating neurodegenerative diseases by modulating cholinergic activity .
  • Cytotoxicity Assessments : Various piperidine derivatives were screened for their cytotoxic effects against human breast adenocarcinoma (MCF-7) cells, showing promising results for further development as anticancer agents .

Properties

CAS No.

89122-73-6

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

piperidin-3-yl acetate

InChI

InChI=1S/C7H13NO2/c1-6(9)10-7-3-2-4-8-5-7/h7-8H,2-5H2,1H3

InChI Key

XEANSFYKBWJPTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCNC1

Origin of Product

United States

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